Potassium perchlorate

Description

Properties

Key on ui mechanism of action |

Thyroxine (T4) and tri-iodothyronine (T3) are major thyroid hormones, or iodothyronines, that are synthesized and released from the thyroid. Iodine plays an essential role in the synthesis of these hormones. Via the sodium-iodide symporter (NIS), which is a protein located on the basolateral membrane of the thyroid follicular cell, iodine is transported from the blood into the thyroid gland where it is oxidized to. Perchlorate (ClO4−) is the dissociated anion of potassium perchlorate that exerts an inhibitory effect on iodide uptake by the thyroid gland in the cellular level. Due to its similarity in ionic size and charge to iodide, perchlorate inhibits the sodium-iodide symporter (NIS) without being translocated into the thyroid follicular cell. The inhibition constant, Ki, is estimated as 0.4 µmol to 24 µmol. At therapeutic dosage levels this competitive inhibition decreases the entrance of iodide into the thyroid, resulting in less available iodide for hormone synthesis and, therefore, a decrease in T3 and T4 synthesis. When ambient iodine intake is low or iodide uptake is sufficiently inhibited, perchlorate is capable in inducing goiter and hypothyroidism from inhibited iodide uptake. At high doses of potassium perchlorate, reduced T3 and T4 levels may be accompanied by increased TSH levels via a negative feedback loop, affecting the thyroid, pituitary and hypothalamus. POTASSIUM PERCHLORATE ADMIN ONCE A WK FOR 8 WK TO FRESHWATER CATFISH, HETEROPNEUSTES FOSSILIS, SIGNIFICANTLY REDUCED THYROIDAL ACTIVITY & ELEVATED TSH LEVEL OF PITUITARY GLAND. GONADOTROPIC POTENCY OF PITUITARY GLAND, & OVARIAN ACTIVITY, WERE EFFECTIVELY LOWERED AFTER TREATMENT. |

|---|---|

CAS No. |

7778-74-7 |

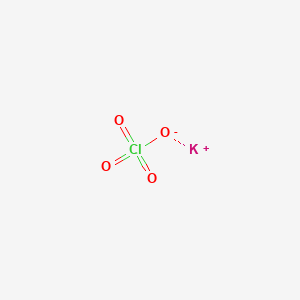

Molecular Formula |

ClHKO4 |

Molecular Weight |

139.56 g/mol |

IUPAC Name |

potassium;perchlorate |

InChI |

InChI=1S/ClHO4.K/c2-1(3,4)5;/h(H,2,3,4,5); |

InChI Key |

OKXRQWHWPWHKOP-UHFFFAOYSA-N |

SMILES |

[O-]Cl(=O)(=O)=O.[K+] |

Canonical SMILES |

OCl(=O)(=O)=O.[K] |

Color/Form |

COLORLESS CRYSTALS OR WHITE, CRYSTALLINE POWDER Colorless orthorhombic crystals |

density |

2.53 g/cu cm 2.5 g/cm³ |

melting_point |

Decomposes at 400 °C 525 °C |

Other CAS No. |

7778-74-7 |

physical_description |

Potassium perchlorate appears as a white crystalline solid. Forms explosive mixtures with certain combustible materials. Difficult to burn, but will accelerate burning of combustible materials. Prolonged exposure to fire or heat may result in an explosion. Used in explosives, pyrotechnics, photography. Pellets or Large Crystals; Dry Powder Colorless crystals or white crystalline solid that absorbs moisture from the air; [CHEMINFO] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |

Pictograms |

Oxidizer; Irritant |

shelf_life |

POTASSIUM PERCHLORATE CAPSULES HAVE EXPIRATION DATE OF 6 MO FOLLOWING DATE OF MANUFACTURE |

solubility |

SOL IN 65 PARTS COLD WATER, 15 PARTS BOILING WATER; PRACTICALLY INSOL IN ALCOHOL In water, 15 g/l at 25 °C. INSOL IN ETHER Solubility in water, g/100ml at 20 °C: 1.8 |

Synonyms |

Perchloracap potassium perchlorate |

Origin of Product |

United States |

Historical Trajectories of Potassium Perchlorate Chemical Development

Early Synthesis and Discovery

The history of perchlorates begins in 1816 with Count Friedrich von Stadion, a German chemist who first synthesized potassium perchlorate (B79767). dtic.mil In his laboratory, he identified the sparingly water-soluble salt, which he named potassium "oxychlorate" (KClO₄). dtic.mil During his work to determine the new salt's composition and structure, von Stadion also synthesized perchloric acid (HClO₄). dtic.mil G.S. Serullas later reported his discovery of other perchlorate salts in 1831 and is credited with popularizing the name "perchlorate" to replace von Stadion's "oxychlorate." dtic.mil Interestingly, evidence suggests that potassium perchlorate existed in nature long before its formal discovery, having been identified in Chilean nitrate (B79036) deposits in 1886. dtic.milwikipedia.org

Pioneering Industrial Production and Scale-Up

The transition from laboratory curiosity to industrial chemical began in the late 19th century. Following pioneering work in Sweden, the first commercial plant for perchlorates was constructed in 1893 in Mansbo. dtic.mil This marked the beginning of larger-scale production. The technology and its applications quickly spread, with France, Germany, and Switzerland initiating their own perchlorate production. dtic.mil The United States joined the effort when Oldbury Electro-Chemical of Niagara Falls, New York, began producing sodium perchlorate in 1908 and specifically this compound in 1910. dtic.mil By the start of World War I in 1914, the total global production of perchlorates was estimated to be between 2,000 and 3,000 metric tons per year. dtic.mil

Evolution of Manufacturing Methodologies

The methods for producing this compound have evolved, driven by the need for efficiency, purity, and cost-effectiveness. The two primary methods that have dominated its manufacturing history are electrolytic processes and double decomposition reactions.

The foundation for the electrolytic production of perchlorates was laid by its discoverer. Count von Stadion prepared this compound by electrolyzing a saturated aqueous solution of potassium chlorate (B79027) (KClO₃) using platinum electrodes. dtic.mil This early work highlighted the potential of electrochemistry as a powerful synthesis method. dtic.mil

Industrial-scale electrolytic processes, however, initially focused on producing sodium chlorate. dtic.mil In 1890, O.F. Carlson of Stockholms Superfosfat Fabriks AB (Fosfatbolaget) patented electrolytic cells for this purpose and observed the formation of perchlorate as a byproduct. dtic.mil This led to intensified research to optimize conditions for perchlorate formation, culminating in the construction of a pilot plant in 1892 and a commercial plant the following year. dtic.mil The process typically involves the electrolysis of a chlorate solution, where the chlorate ion is oxidized at the anode to form the perchlorate ion. While direct electrolysis of potassium chlorate is possible, it is often hampered by the low solubility of both the precursor and the final product, leading to poor yields. sciencemadness.org A more common industrial approach involves the electrolysis of sodium chlorate to produce sodium perchlorate, which is then used in a subsequent reaction to make this compound. patsnap.com

The most common and economically viable industrial method for preparing this compound is through a double decomposition reaction. wikipedia.org This process leverages the compound's notably low solubility in water compared to other alkali perchlorates. sciencemadness.orgwikipedia.org

The reaction involves treating an aqueous solution of sodium perchlorate (NaClO₄) with potassium chloride (KCl). wikipedia.org The much lower solubility of this compound causes it to precipitate out of the solution as a solid. sciencemadness.orgwikipedia.org This simple precipitation reaction is highly effective; the solubility of KClO₄ is approximately 1/100th that of NaClO₄ at 25°C. wikipedia.org The resulting solid this compound can then be easily separated from the solution by filtration, washed, and dried. sciencemadness.orgpatsnap.com

Table 1: Solubility of Perchlorate Salts at 25°C

| Compound | Formula | Solubility ( g/100 mL) |

| Sodium Perchlorate | NaClO₄ | 209.6 |

| This compound | KClO₄ | 1.5 |

This interactive table is based on data from the text. You can sort the table by clicking on the column headers.

Strategic Chemical Status and Demand Dynamics

This compound's status as a strategic chemical is intrinsically linked to its properties as a powerful oxidizing agent. sciencemadness.orgwikipedia.org As an oxidizer, it can exothermically transfer oxygen to combustible materials, significantly increasing their combustion rate. wikipedia.org This property has made it a crucial component in a variety of applications.

Historically, it has been a common oxidizer in fireworks, explosive primers, and ammunition percussion caps. wikipedia.org It is also used in flash compositions, stars, and sparklers. wikipedia.org A significant application was as a solid rocket propellant, although in this role, it has been largely superseded by the higher-performing ammonium (B1175870) perchlorate. wikipedia.org

Demand for this compound has fluctuated with global events. After a decline following World War I, demand surged again as World War II approached. dtic.mil New applications drove this resurgence, such as its use by the Cardox Corporation in a novel coal mining device. dtic.mil This led the company to construct a dedicated this compound production plant in 1941 and a larger one for the Defense Plant Corporation in 1943. dtic.mil It also sees use in more specialized applications, such as in the pyrotechnic charge for the NASA Standard Initiator, where it is mixed with zirconium as a fuel. nasa.gov

Advanced Synthetic Methodologies and Material Engineering of Potassium Perchlorate

Electrochemical Synthesis Optimization

The industrial production of perchlorates is predominantly achieved through the electrochemical oxidation of chlorates. The optimization of this process is critical for enhancing efficiency, yield, and product purity. The synthesis typically involves the anodic oxidation of a chlorate (B79027) solution, often sodium chlorate due to its high solubility, followed by a metathesis reaction with potassium chloride to precipitate the less soluble potassium perchlorate (B79767). wikipedia.orgsciencemadness.org

The core of the electrochemical process is the oxidation of chlorate ions (ClO₃⁻) to perchlorate ions (ClO₄⁻) at the anode. nih.gov The standard potential for this reaction is close to that of water oxidation, making the choice of anode material crucial to minimize oxygen evolution and maximize current efficiency. nih.gov

Anode Materials:

Platinum: Smooth platinum anodes are highly effective, offering high current efficiency for perchlorate formation. mdpi.com Despite its high initial cost, its slow corrosion rate simplifies electrolyte processing by avoiding contamination with insoluble anode byproducts. nih.gov

Lead Dioxide (PbO₂): Lead dioxide anodes are a more cost-effective alternative to platinum. mdpi.com However, they generally result in slightly lower current efficiencies. mdpi.com

Boron-Doped Diamond (BDD): BDD anodes have emerged as a promising technology, demonstrating the ability to convert over 80% of initial chloride to perchlorate with current efficiencies exceeding 70%. researchgate.net

Process Parameters: The efficiency of electrochemical perchlorate production is influenced by several key parameters:

Current Density: Higher current densities are generally favored in commercial operations to achieve high yields of perchlorate. mdpi.com However, there is an optimal range; excessively high densities can lead to decreased efficiency due to parasitic reactions. nih.gov

Temperature: Operating at elevated temperatures, typically between 43-45 °C, can enhance current efficiency. nih.gov

pH: The pH of the electrolyte is a critical factor. A slightly acidic to neutral pH (around 6-7) is often optimal for maximizing perchlorate yield and minimizing side reactions. nih.govacs.org

The direct electrolysis of a potassium chlorate solution is also possible but is complicated by the low solubility of both potassium chlorate and the resulting potassium perchlorate, which can precipitate on the electrodes and hinder the electric current. wikipedia.orgyoutube.com

| Parameter | Optimal Condition/Material | Impact on Synthesis |

|---|---|---|

| Anode Material | Platinum, Lead Dioxide, Boron-Doped Diamond (BDD) | Crucial for high current efficiency and minimizing oxygen evolution. nih.govmdpi.comresearchgate.net |

| Current Density | High (e.g., >30 A/dm²) | Increases the rate of perchlorate formation. mdpi.com |

| Temperature | 43-45 °C | Reduces cell voltage and can improve current efficiency. nih.gov |

| pH | 6-7 (Slightly acidic/neutral) | Optimizes the reaction pathway towards perchlorate formation. nih.gov |

Crystal Growth and Doping Techniques

The controlled growth of high-purity and doped this compound crystals is essential for fundamental studies and for tailoring material properties for specific applications.

The silica (B1680970) gel method is a versatile technique for growing single crystals of substances with low solubility, like this compound. researchgate.netias.ac.in This method allows for the slow and controlled diffusion of reactants through the gel matrix, which suppresses rapid nucleation and promotes the growth of larger, more perfect crystals. ias.ac.in

In a typical setup, a silica gel is prepared, often by mixing sodium metasilicate (B1246114) with an acid like perchloric acid. researchgate.net This gel-filled tube then has a solution of a potassium salt, such as potassium nitrate (B79036) (KNO₃), layered on top. researchgate.netias.ac.in The reactants diffuse towards each other through the gel, and where they meet at a critical supersaturation, KClO₄ crystals nucleate and grow. researchgate.net

Researchers have systematically studied various parameters to optimize crystal growth in silica gels:

Gel Properties: Low-density and low-pH gels tend to produce good-quality transparent single crystals, whereas high-density and high-pH gels may result in opaque crystals. researchgate.net

Reactants: The choice of reactants significantly impacts crystal quality. Using potassium nitrate and perchloric acid has been found to yield the best results in terms of crystal size and quality. researchgate.netias.ac.in

Nucleation Control: Reducing the number of nucleation sites is key to growing larger crystals. Techniques like using an intermediate neutral gel column and allowing the gel to age before adding the reactant solution can effectively limit nucleation. researchgate.net

Doping this compound crystals with specific impurities can significantly alter their physical and chemical properties. The silica gel method is also well-suited for growing doped crystals by incorporating the dopant into the gel or one of the reactant solutions. researchgate.net

Studies have investigated the effects of various dopants:

Potassium Permanganate (B83412) (KMnO₄) and Potassium Dichromate (K₂Cr₂O₇): These have been used as dopants in KClO₄ crystals grown in silica gel. researchgate.net The incorporation of permanganate imparts a deep purple color to the crystals, while dichromate-doped crystals remain colorless. researchgate.net

Hardness: Doping has been shown to affect the mechanical properties of the crystals. Microhardness measurements indicate changes in the crystal lattice due to the incorporation of dopant ions. researchgate.net

Thermal Decomposition: The introduction of catalysts, such as metal oxides, can significantly influence the thermal decomposition of this compound. For example, manganese dioxide (MnO₂) can lower the decomposition temperature by 80-100 °C and reduce the activation energy of the process by a factor of 2.5. metaljournal.com.ua Other oxides like copper(II) oxide also act as effective catalysts. metaljournal.com.ua

| Dopant/Catalyst | Observed Effect | Reference |

|---|---|---|

| Potassium Permanganate (KMnO₄) | Imparts purple color to crystals. | researchgate.net |

| Potassium Dichromate (K₂Cr₂O₇) | Crystals remain colorless; influences microhardness. | researchgate.net |

| Manganese Dioxide (MnO₂) | Lowers thermal decomposition temperature by 80-100 °C; reduces activation energy. | metaljournal.com.ua |

| Copper(II) Oxide (CuO) | Accelerates thermal decomposition. | metaljournal.com.ua |

Novel Preparation Routes and Material Design

Beyond the conventional electrochemical route, other methods for preparing this compound have been explored, although they are not typically used for large-scale commercial production.

Thermal Decomposition of Potassium Chlorate: this compound can be formed by carefully heating potassium chlorate (KClO₃). prepchem.com The reaction involves the disproportionation of the chlorate into perchlorate and chloride. prepchem.com This method is hazardous and can result in low yields if not precisely controlled. sciencemadness.org The process involves melting the potassium chlorate and maintaining a temperature that allows for a brisk evolution of oxygen, avoiding overheating as the mass solidifies. prepchem.com

Reaction with Strong Acids: The treatment of potassium chlorate with a strong acid like nitric acid can also produce this compound, though with byproducts like oxygen and chlorine. sciencemadness.org

Advanced Material Design: While not a direct synthesis route for bulk this compound, advanced material design concepts are being explored for applications involving the perchlorate ion. For example, functionalized β-cyclodextrin derivatives are being developed for the selective detection of perchlorate ions. mdpi.com These host-guest structures demonstrate the potential for creating highly specific materials that can interact with and capture perchlorate molecules, opening avenues for new sensor and remediation technologies. mdpi.com

Thermochemical Behavior and Decomposition Kinetics of Potassium Perchlorate

The thermal decomposition of potassium perchlorate (B79767) is a subject of significant interest due to its role as a primary oxidizing agent in various energetic formulations. The process is characterized by a solid-state reaction that transitions through several phases before yielding final products. Pure potassium perchlorate typically exhibits an endothermic peak around 300°C, corresponding to a rhombic-to-cubic crystalline transition, and melts at approximately 610°C. researchgate.netwikipedia.org Decomposition begins near 400°C and becomes rapid at higher temperatures. researchgate.netwikipedia.org

Non-Isothermal Kinetic Studies and Parameter Determination

Non-isothermal kinetic studies, primarily using thermogravimetric analysis (TG) and differential scanning calorimetry (DSC), are instrumental in elucidating the decomposition mechanism and determining key kinetic parameters. researchgate.netakjournals.com These studies involve heating samples at various constant rates and analyzing the resulting data to calculate parameters such as activation energy (Ea) and the pre-exponential factor, which describe the reaction's sensitivity to temperature and the frequency of molecular collisions, respectively. akjournals.com

For this compound, the activation energy for decomposition has been found to range from 231 to 269 kJ/mol. researchgate.net The particle size of the KClO₄ can influence these kinetics, with smaller particles generally showing a shift in the initial decomposition temperature to lower values. researchgate.net The data from these non-isothermal studies are crucial for predicting the material's stability and reaction rates under different thermal conditions.

Table 1: Kinetic Parameters for the Thermal Decomposition of this compound

| Kinetic Parameter | Reported Value | Source |

|---|---|---|

| Activation Energy (Ea) Range | 231 - 269 kJ/mol | researchgate.net |

| Activation Energy (Cl-O bond rupture) | ~295 kJ/mol (70.5 kcal/mol) | researchgate.net |

| Decomposition Temperature (pure) | 592°C | researchgate.net |

Analysis of Decomposition Products and Intermediates (e.g., KCl, O₂)

The primary decomposition pathway for this compound is an exothermic reaction that yields solid potassium chloride (KCl) and gaseous oxygen (O₂). nih.govyoutube.com The balanced chemical equation for this reaction is:

KClO₄(s) → KCl(s) + 2O₂(g) nih.govyoutube.com

The standard heat of decomposition for this reaction has been determined to be -4.02 ± 0.34 kJ/mole. nih.gov Thermogravimetric analysis confirms this pathway, showing a total mass loss that corresponds closely to the theoretical value of 46.18% for the complete release of oxygen. researchgate.net

Research has also identified the presence of intermediates during the decomposition process. Notably, potassium chlorate (B79027) (KClO₃) has been observed as an intermediate product, suggesting a more complex reaction mechanism than a single-step decomposition. researchgate.netinfona.pl The presence of KClO₃ indicates that the decomposition may proceed through a series of steps, including a disproportionation reaction before the final products are formed. researchgate.netdtic.mil

Catalytic Influence on Thermal Decomposition Rates

The rate of this compound decomposition can be significantly altered by the presence of catalysts. These substances lower the activation energy required for the reaction to proceed, thereby increasing the decomposition rate at lower temperatures.

Investigation of Metal Oxide Catalysis (e.g., MnO₂, CuO, LaFeO₃)

A variety of metal oxides have been studied for their catalytic effects on KClO₄ decomposition. icm.edu.placs.orgacs.org Among those investigated, manganese dioxide (MnO₂) and copper(II) oxide (CuO) have demonstrated the most potent catalytic performance. icm.edu.pl The addition of these catalysts can lower the decomposition temperature of KClO₄ by as much as 100 K. icm.edu.pl For instance, the decomposition temperature was observed to decrease from 919.3 K (646.15°C) for pure KClO₄ to 825.2 K (552.05°C) in the presence of a small amount of catalyst. icm.edu.pl

The catalytic mechanism is believed to involve interactions between the this compound and the metal oxide, potentially through a eutectic effect that lowers the melting point of the mixture. icm.edu.pl Studies on ferric oxide (Fe₂O₃) have also confirmed its catalytic activity. dtic.milacs.org The effectiveness of the catalyst is dependent on its uniform distribution and the use of a fine particle size. icm.edu.pl Research has shown that adding MnO₂ as a catalyst can result in a 48.8% decrease in the activation energy of the thermal decomposition process. icm.edu.pl

Energetic Material Interactions and Stability Studies

When combined with fuels, this compound forms energetic mixtures used in propellants and pyrotechnics. The stability and decomposition of these mixtures are governed by the interactions between the oxidizer and the fuel. wikipedia.orguri.edu

The reaction between KClO₄ and a fuel is generally triggered by a thermal event, often the decomposition of the perchlorate itself at high temperatures. uri.edu For instance, mixtures with fuels like aluminum powder or zirconium are common in flash compositions. researchgate.netwikipedia.org The presence of zirconium can significantly influence the decomposition, with the reaction products, zirconium dioxide (ZrO₂) and potassium chloride (KCl), further catalyzing the decomposition of any unreacted KClO₄. researchgate.net

Studies on mixtures of this compound and nitromethane (B149229) (NM) show that the fuel can facilitate the thermal decomposition of the oxidizer, resulting in a lower decomposition temperature for the mixture (around 300°C) compared to pure KClO₄. researchgate.net Thermodynamic calculations and experimental verification are used to determine the optimal ratios of oxidizer to fuel to achieve desired energetic properties, such as detonation velocity and gas volume production. researchgate.net

Table 3: Calculated Properties of this compound (PP) and Nitromethane (NM) Compositions

| PP:NM Ratio | Explosion Heat (kJ/kg) | Explosion Temperature (K) | Source |

|---|---|---|---|

| 95:5 | 858.1 | 1523 | researchgate.net |

| 90:10 | 1272.5 | 1853 | researchgate.net |

Thermal Behavior in Mixtures with Other Energetic Compounds (e.g., Zirconium, CL-20, Aluminum)

The thermal decomposition of this compound is significantly influenced when it is mixed with other energetic materials. The nature and magnitude of this influence depend on the specific components of the mixture.

In mixtures with zirconium , this compound participates in an exothermic solid-state reaction that occurs between 300°C and 500°C. researchgate.netresearchgate.net The presence of even small quantities of nitrocellulose can significantly affect this reaction. researchgate.netresearchgate.net The decomposition of the remaining this compound, which commences in the later stages of the reaction, is catalyzed by the reaction products, zirconium dioxide (ZrO₂) and potassium chloride (KCl). researchgate.net Studies on zirconium/potassium perchlorate (ZPP) priming compositions have shown that the thermal behavior can vary depending on the characteristics of the zirconium powder used. researchgate.net

When mixed with CL-20 (Hexanitrohexaazaisowurtzitane), the thermal decomposition of this compound is altered. The presence of CL-20 appears to retard the thermal decomposition of this compound, as evidenced by an increase in the peak decomposition temperature compared to pure this compound. bibliotekanauki.pl Conversely, the presence of this compound has been observed to have minimal effect on the thermal decomposition of CL-20 itself. bibliotekanauki.plresearchgate.net

The thermal behavior of aluminum and this compound mixtures is a key area of study in pyrotechnics. The particle size of the aluminum powder plays a crucial role; increasing the aluminum particle size leads to a higher ignition temperature for the mixture. researchgate.netresearchgate.net Similarly, the oxidation temperature increases with a higher aluminum content in the mixture. researchgate.netresearchgate.net For instance, a mixture of 30% aluminum with a 5 μm particle size and 70% this compound exhibits a maximum peak temperature for thermal decomposition at 400°C. researchgate.netresearchgate.net In compositions containing aluminum and graphite (B72142), the onset temperature for the exothermic reaction is in the range of 521°C to 528°C. researchgate.netscientific.net

Table 1: Thermal Behavior of this compound in Energetic Mixtures

| Mixture Composition | Key Thermal Events | Reference |

| Zirconium/Potassium Perchlorate | Exothermic solid-state reaction between 300°C and 500°C. | researchgate.netresearchgate.net |

| CL-20/Potassium Perchlorate (1:1 by mass) | Decomposition of this compound is retarded by the presence of CL-20. | bibliotekanauki.pl |

| Aluminum (5 μm)/Potassium Perchlorate (30:70) | Maximum peak temperature for thermal decomposition at 400°C. | researchgate.netresearchgate.net |

| Aluminum/Graphite/Potassium Perchlorate | Onset of exothermic reaction between 521°C and 528°C. | researchgate.netscientific.net |

Influence of Particle Size on Decomposition Characteristics and Sensitivity

The particle size of this compound is a critical parameter that directly affects its decomposition characteristics. Research has shown that a decrease in the particle size of this compound leads to a lower initial decomposition temperature. researchgate.net This is a significant finding as it indicates that finer particles are more reactive.

The activation energy for the decomposition of this compound has been found to range from 231 to 269 kJ mol⁻¹, with the variation being attributed to differences in particle size. researchgate.net This suggests that the energy barrier for the decomposition reaction is influenced by the surface area of the this compound particles. Differential scanning calorimetry (DSC) curves for this compound of varying particle sizes consistently show an endothermic peak corresponding to a phase transition at approximately 308°C and a melting point around 608°C. researchgate.net The subsequent decomposition is an exothermic process. researchgate.net

Table 2: Effect of Particle Size on this compound Decomposition

| Parameter | Observation | Reference |

| Initial Decomposition Temperature | Shifts to lower temperatures with smaller particle sizes. | researchgate.net |

| Decomposition Activation Energy | Ranges from 231 to 269 kJ mol⁻¹. | researchgate.net |

| Phase Transition (Endothermic Peak) | Approximately 308°C. | researchgate.net |

| Melting Point | Approximately 608°C. | researchgate.net |

Assessment of Thermal and Impact Sensitivity in Pyrotechnic Compositions

The sensitivity of pyrotechnic compositions containing this compound to thermal and impact stimuli is a primary safety and performance consideration.

In pyrotechnic compositions containing this compound, aluminum, and graphite, the onset temperature of the exothermic reaction is consistently between 521°C and 528°C. researchgate.netscientific.net A composition with 64% this compound, 33% aluminum, and 3% graphite exhibited the lowest onset temperature of 521°C and a limiting impact energy of 16.67 J. researchgate.netscientific.net The highest exothermic energy release of 936 J/g was observed for a composition of 72% this compound, 25% aluminum, and 3% graphite. researchgate.netscientific.net

The inclusion of sulfur in this compound-based flash compositions significantly increases their sensitivity to both impact and friction. jes.or.jp Ternary mixtures of this compound, sulfur, and aluminum are notably more sensitive than their binary counterparts. jes.or.jp The impact sensitivity of this compound-based flash compositions generally falls within the range of 2.9 J to 7.8 J, while the friction sensitivity, in terms of limiting load, is between 32 N and 160 N. jes.or.jp The concentration of aluminum also has a marked influence on the impact sensitivity. jes.or.jp

Table 3: Sensitivity of this compound Pyrotechnic Compositions

| Composition | Onset Temperature (°C) | Impact Energy (J) | Friction Sensitivity (Limiting Load, N) | Reference |

| 64% KClO₄, 33% Al, 3% C | 521 | 16.67 | - | researchgate.netscientific.net |

| 72% KClO₄, 25% Al, 3% C | - | - | - | researchgate.netscientific.net |

| KClO₄/Al/S Mixtures | - | Highly sensitive | Highly sensitive | jes.or.jp |

| KClO₄ based flash compositions | - | 2.9 - 7.8 | 32 - 160 | jes.or.jp |

Structural Characterization and High Pressure Studies of Potassium Perchlorate

Crystalline Structure Determination and Refinement

The crystalline structure of potassium perchlorate (B79767) (KClO₄) has been a subject of detailed investigation, providing fundamental insights into its physical and chemical properties.

Orthorhombic Phase Characterization (Pnma Symmetry)

At ambient conditions, potassium perchlorate crystallizes in an orthorhombic structure. materialsproject.orgmaterialsproject.org This phase is characterized by the space group Pnma, which is a common space group for molecular crystals. materialsproject.orgucl.ac.uk The Pnma space group is centrosymmetric and includes screw axes and glide planes as symmetry elements. ucl.ac.uk The lattice parameters for this orthorhombic phase have been determined through experimental measurements.

| Lattice Parameter | Value (Å) |

|---|---|

| a | 5.790 |

| b | 7.418 |

| c | 9.022 |

Analysis of Atomic Coordination and Interatomic Distances

In the orthorhombic structure of this compound, the potassium ion (K⁺) is coordinated with ten oxygen (O²⁻) atoms. materialsproject.org The K-O bond distances are not uniform, spanning a range from 2.81 to 3.10 Å. materialsproject.org The perchlorate anion (ClO₄⁻) exhibits a tetrahedral geometry, with the chlorine atom (Cl⁷⁺) at the center bonded to four oxygen atoms. materialsproject.org There are three distinct sites for the oxygen atoms within the crystal lattice. materialsproject.org

The O-Cl bond lengths are approximately 1.44 Å to 1.45 Å. materialsproject.org Specifically, in one oxygen site, the O²⁻ ion is bonded in a distorted linear fashion to one K⁺ and one Cl⁷⁺ atom. materialsproject.org In another site, an O²⁻ ion is coordinated with three equivalent K⁺ ions and one Cl⁷⁺ atom. materialsproject.org The third oxygen site features a distorted single-bond geometry with three equivalent K⁺ ions and one Cl⁷⁺ atom. materialsproject.org

High-Pressure Induced Phase Transitions and Polymorphism

Under high pressure, this compound undergoes phase transitions, indicating the existence of different polymorphic forms. A static high-pressure Raman spectroscopy study conducted up to 18.9 GPa revealed evidence for at least two new phases. researchgate.netunlv.eduosti.gov One phase transition was observed to occur between 2.4 and 7.7 GPa, which appeared to be a sluggish transformation. researchgate.netunlv.eduosti.gov A second phase transition was identified near 11.7 GPa. researchgate.netunlv.eduosti.gov These pressure-induced transformations highlight the structural flexibility of this compound under extreme conditions.

X-ray Induced Decomposition Studies Under Extreme Pressure

The decomposition of this compound induced by X-ray irradiation has been investigated under high-pressure conditions. osti.gov Studies have shown that the decomposition reaction, KClO₄ → KCl + 2O₂, is significantly affected by pressure. unlv.eduosti.gov The rate of this decomposition was observed to slow down as the pressure increased. unlv.eduosti.gov For instance, at 2 GPa, the decomposition was rapid, to the extent that a diffraction pattern of KClO₄ could not be obtained as it quickly converted to potassium chloride (KCl). osti.gov However, at higher pressures of 7.2 and 15.2 GPa, the diffraction patterns of KClO₄ were discernible, suggesting a slower decomposition process. osti.gov

These experiments also provided the first direct evidence for the crystallization of molecular oxygen (O₂) at high pressures, indicating that oxygen molecules segregate under these conditions. unlv.eduosti.gov This slowing of the decomposition rate with increasing pressure offers a potential method for controlling chemical reactions and studying the properties of the compound under irradiation for longer durations. osti.gov

Computational Approaches to Elucidating Structural Properties

Computational methods, particularly first-principles density functional theory (DFT), have been employed to understand the structural properties and behavior of related compounds like potassium chlorate (B79027) (KClO₃) under high pressure. aip.orgresearchgate.net These theoretical studies calculate ground state parameters, transition pressures, and phonon frequencies, which often show excellent agreement with experimental data. aip.org For KClO₃, calculations have successfully predicted a pressure-induced first-order phase transition, corroborating experimental findings. aip.org While specific computational studies solely focused on this compound's structural properties were not detailed in the provided search results, the successful application of these methods to similar compounds underscores their importance in complementing experimental investigations and providing deeper insights into the behavior of materials under extreme conditions.

Environmental Chemistry and Transport Mechanisms of Perchlorate

Occurrence and Source Attribution

Perchlorate (B79767), a chemical compound composed of one chlorine atom and four oxygen atoms, is found in the environment from both natural and human-made sources. fda.govwqa.org Its occurrence has been a subject of increasing study due to its potential environmental implications.

Atmospheric Processes: A growing body of evidence suggests that a significant amount of perchlorate is formed naturally in the atmosphere. nih.govssbcrack.com One proposed mechanism involves the oxidation of chlorine-containing aerosols by ozone or through electrical discharges like lightning. nih.gov These atmospheric processes are thought to contribute to a natural background level of perchlorate found in precipitation, such as rain and snow. nih.govwikipedia.org Studies have shown that perchlorate is present in rain and snow samples, indicating its atmospheric origin. nih.gov Research suggests that cosmic rays can trigger chemical reactions in the stratosphere, at altitudes of 6 to 31 miles, leading to the formation of perchlorates on particles derived from organic materials and smoke. ssbcrack.com This naturally formed perchlorate is then deposited on the Earth's surface through wet and dry deposition. epa.govclu-in.org

Geogenic Sources: Perchlorate also occurs naturally in certain geological formations, particularly in arid and semi-arid regions. The most well-known natural deposits are found in the Atacama Desert of Chile, where it is present in caliche deposits alongside nitrate (B79036) salts. wikipedia.orgtandfonline.com These Chilean nitrate deposits have historically been a major source of natural perchlorate. wikipedia.org In the United States, naturally occurring perchlorate has been identified in the Southwestern states, often in areas with no known anthropogenic sources. fda.govca.gov It has been found in potash ore deposits in New Mexico and Canada. tandfonline.com The formation in these arid environments is believed to result from the long-term atmospheric deposition and subsequent concentration through evaporation over thousands of years. clu-in.org

Industrial Manufacturing and Use: A primary anthropogenic source of perchlorate is its industrial production and use. wikipedia.org Ammonium (B1175870) perchlorate is a key component in solid rocket propellants, and its manufacture, use, and disposal have led to significant environmental releases. epa.govnih.gov High concentrations of perchlorate have been detected at sites involved in the manufacturing, testing, and disposal of ammunition and rocket fuel. epa.gov The aerospace and defense industries are major users of perchlorate. epa.gov Other industrial applications that contribute to perchlorate release include its use in the production of explosives, matches, and as a component in some bleaching agents for the paper and textile industries. wikipedia.orgca.gov

Pyrotechnic Displays: Fireworks are a notable source of perchlorate contamination in the environment. wikipedia.orgnih.gov Potassium perchlorate and, to a lesser extent, ammonium perchlorate are commonly used as oxidizers in pyrotechnic compositions to produce desired visual and sound effects. ca.govacs.org Following fireworks displays, unburned perchlorate salts and residues can be deposited into the surrounding environment, leading to contamination of soil, surface water, and groundwater. ca.govtandfonline.com Studies have documented significant spikes in perchlorate concentrations in lakes and other water bodies immediately following fireworks events. acs.org

Environmental Fate and Transport Processes

The environmental behavior of perchlorate is largely dictated by its chemical and physical properties, particularly its high solubility and stability in water.

Perchlorate salts, such as this compound, are highly soluble in water. epa.govclu-in.org This high solubility means that when perchlorate is released into the environment, it readily dissolves and becomes mobile in aqueous systems. wikipedia.orgenviro.wiki The perchlorate anion (ClO₄⁻) is kinetically stable and does not easily break down under typical environmental conditions, allowing it to persist for long periods. nih.govresearchgate.net This combination of high solubility and stability results in the formation of large and persistent contaminant plumes in groundwater, which can extend for miles from the original source. epa.govca.gov

Below is a table summarizing the solubility of various perchlorate salts.

| Compound Name | Formula | Solubility in Water ( g/100 mL at 25°C) |

| Ammonium perchlorate | NH₄ClO₄ | 24.9 |

| This compound | KClO₄ | 2.04 |

| Sodium perchlorate | NaClO₄ | 209.6 |

| Perchloric acid | HClO₄ | Miscible |

Note: Data is compiled from various chemical handbooks and scientific literature.

Perchlorate generally exhibits weak adsorption to soil particles. nih.govrsc.org The negatively charged perchlorate anion is often repelled by the predominantly negative charge of most soil surfaces, a phenomenon known as anion exclusion. acs.org This limited adsorption contributes to its high mobility in soil. nih.gov As a result, perchlorate is prone to leaching from the soil into groundwater, especially in areas with significant rainfall or irrigation. frtr.govsensoil.com The mobility and fate of perchlorate in soil are largely influenced by hydrological and biological factors rather than sorption processes. nih.gov

Research findings on perchlorate retention in various soils indicate that in many cases, over 90% of the perchlorate remains in the aqueous phase rather than adsorbing to the soil. nih.govrsc.org

The following table presents a summary of research findings on atmospheric perchlorate deposition.

| Location | Perchlorate Concentration Range in Wet Deposition (ng/L) | Average Annual Flux (mg/ha-year) |

| 26 sites across North America | <5 to 102 | 12.5 to 157 |

Source: Rajagopalan et al., 2009. core.ac.uknih.gov

Biogeochemical Transformation and Degradation Pathways

The environmental persistence of perchlorate can be significantly mitigated through biogeochemical processes, primarily driven by microbial activity. Dissimilatory perchlorate-reducing bacteria (DPRB) play a central role in the natural attenuation and engineered bioremediation of perchlorate-contaminated environments. These microorganisms utilize perchlorate as a terminal electron acceptor in anaerobic respiration, transforming it into benign chloride.

Mechanisms of Microbial Reduction

The initial and rate-limiting step is the reduction of perchlorate to chlorite (B76162) (ClO₂⁻), catalyzed by the enzyme perchlorate reductase (Pcr). nih.govwikipedia.org This is followed by the rapid disproportionation of the toxic intermediate, chlorite, into chloride and molecular oxygen, a reaction catalyzed by the enzyme chlorite dismutase (Cld). mdpi.comnih.gov

Perchlorate Reductase (Pcr)

Perchlorate reductase is a complex enzyme belonging to the dimethyl sulfoxide (B87167) (DMSO) reductase family of molybdoenzymes. nih.govnih.gov The enzyme is typically encoded by a four-gene operon, pcrABCD. wikipedia.orgresearchgate.net

PcrA and PcrB Subunits: These form the catalytic core of the enzyme, PcrAB, which resides in the periplasm. nih.govwikipedia.org The PcrA subunit contains the molybdenum (Mo) cofactor, essential for the catalytic activity, where the oxygen atom transfer from perchlorate occurs. rsc.orgnih.gov

PcrC Subunit: This is a c-type cytochrome that anchors the PcrAB complex to the periplasmic membrane and is responsible for transferring electrons from the quinone pool of the cell's electron transport chain to the catalytic subunit. wikipedia.orgresearchgate.net

PcrD Subunit: This protein is believed to function as a specific chaperone, crucial for the correct assembly of the PcrABC complex and the insertion of the molybdenum cofactor into the PcrA subunit. nih.govwikipedia.org

The electron transfer pathway involves electrons from a donor (like acetate) entering the quinone pool in the bacterial membrane. researchgate.net These electrons are then transferred via the PcrC cytochrome to the PcrAB active site, providing the reducing power to convert perchlorate to chlorite. researchgate.netfrontiersin.org

Chlorite Dismutase (Cld)

Chlorite dismutase is a highly efficient heme-containing enzyme that catalyzes the decomposition of chlorite, a toxic and reactive intermediate. nih.govpnas.orgnih.gov This step is critical for the survival of the microorganism, as chlorite accumulation would be lethal. The reaction catalyzed by Cld is unique, involving the formation of an O-O bond to produce molecular oxygen and chloride ions (ClO₂⁻ → Cl⁻ + O₂). nih.govpnas.org The molecular oxygen produced is typically respired by the same organism. mdpi.com This enzyme is highly conserved among all known DPRB. nih.gov

A diverse range of bacteria, primarily within the Proteobacteria phylum, are capable of this metabolism. researchgate.net Key genera of identified DPRB include Dechloromonas, Azospira, Dechlorobacter, and Propionivibrio. nih.govasm.orgnih.gov

Environmental Conditions Favoring Biodegradation

The efficiency of microbial perchlorate reduction in both natural and engineered systems is governed by a specific set of environmental and geochemical conditions. Optimizing these factors is crucial for successful bioremediation strategies.

Redox Potential

Perchlorate reduction is an anaerobic respiratory process, requiring a negative oxidation-reduction potential (ORP). Studies have shown that while some perchlorate degradation can occur at ORP values as high as +180 mV, complete and efficient removal is achieved only under strongly reducing conditions, with optimal performance at potentials of -220 mV or lower. nih.govresearchgate.net

Electron Acceptors

The presence of other, more energetically favorable electron acceptors can inhibit perchlorate reduction.

Oxygen: As facultative anaerobes, most DPRB will preferentially use oxygen as an electron acceptor. nih.govnih.gov The presence of dissolved oxygen, even at low concentrations (< 2 mg/L), can inhibit the expression and activity of the enzymes required for perchlorate respiration. nih.govresearchgate.net However, in biofilm systems, perchlorate reduction can proceed in the presence of low dissolved oxygen levels in the bulk liquid, as anoxic microniches can be maintained within the biofilm. eeer.org

Nitrate: Many DPRB are also capable of using nitrate (NO₃⁻) as an electron acceptor, and they often utilize it preferentially over perchlorate. frontiersin.orgportlandpress.com The presence of nitrate can introduce a lag phase in perchlorate reduction, with significant degradation of perchlorate commencing only after the nitrate has been depleted to low levels. nih.govnih.govnih.gov The inhibitory concentration of nitrate can be as low as 25 mg/L. researchgate.net

Electron Donors

An appropriate electron donor (a source of carbon and energy) must be available for DPRB to carry out respiration. A wide variety of organic and inorganic compounds can serve this role. The choice of electron donor can influence the rate and efficiency of perchlorate removal.

| Electron Donor Category | Examples | Research Findings |

| Organic Acids | Acetate (B1210297), Lactate, Citrate, Succinate | Widely used and effective; acetate is a common choice in bioreactors, with an optimal acetate-to-perchlorate mass ratio of approximately 1.4:1 to 2:1. nih.govnih.govnih.gov |

| Alcohols | Ethanol (B145695), Methanol | Ethanol has been successfully used in large-scale fluidized-bed bioreactors. mdpi.com |

| Sugars | Glucose, Corn Syrup | Can be effective but may lead to more complex microbial community dynamics. |

| Gaseous Donors | Hydrogen (H₂) | Used for autotrophic bioremediation, often in membrane biofilm reactors. |

| Oils | Vegetable Oil, Emulsified Soybean Oil | Serve as slow-release electron donors for in-situ biobarriers. |

| Reduced Inorganics | Elemental Sulfur, Thiosulfate, Reduced Iron (Fe(II)) | Support autotrophic perchlorate reduction. Thiosulfate-driven reduction has been demonstrated to be effective. nih.gov |

| Other Organics | Methane, Volatile Fatty Acids | Methane can serve as an indirect electron donor, where methanotrophs produce intermediates like acetate that are then used by DPRB. acs.org |

pH and Temperature

Perchlorate biodegradation is sensitive to pH and temperature, with most known DPRB being mesophilic and neutrophilic.

pH: The optimal pH range for perchlorate reduction is generally near neutral, between approximately 6.8 and 7.5. nih.gov

Temperature: The process is most efficient at temperatures between 35°C and 40°C. nih.govnih.govclu-in.org Lower temperatures can significantly decrease the rate of biodegradation. clu-in.org

Nutrients

Like all living organisms, DPRB require essential nutrients for growth and metabolism. The most critical specific requirement for perchlorate reduction is the bioavailability of molybdenum. Molybdenum is an essential component of the perchlorate reductase enzyme's active site, and its absence will prevent perchlorate metabolism. nih.govresearchgate.net

| Parameter | Optimal Condition/Finding |

| Oxygen | Anaerobic conditions required; inhibited by dissolved oxygen > 2 mg/L. nih.govresearchgate.net |

| Redox Potential (ORP) | Complete removal favored at ≤ -220 mV. nih.govresearchgate.net |

| Competing Acceptors | Nitrate is preferentially used; its presence causes a lag in perchlorate reduction. nih.govnih.gov Sulfate (B86663) is generally not inhibitory. nih.govnih.gov |

| pH | Neutral range, typically 6.8 - 7.5. nih.gov |

| Temperature | Mesophilic range, typically 35°C - 40°C. nih.govnih.gov |

| Nutrients | Bioavailable molybdenum is essential as a cofactor for perchlorate reductase. nih.gov |

Analytical Methodologies for Perchlorate Quantification and Speciation

Gravimetric Precipitation Techniques

Gravimetric analysis, a traditional and fundamental analytical method, relies on the precipitation of the target ion from a solution, followed by the weighing of the precipitate. For perchlorate (B79767), several reagents have been utilized to induce precipitation.

One common method involves the use of tetraphenylarsonium chloride ((C₆H₅)₄AsCl) as a precipitating agent. uni.eduuni.edu When an excess of tetraphenylarsonium chloride is added to a solution containing perchlorate ions, a white, amorphous precipitate of tetraphenylarsonium perchlorate ((C₆H₅)₄AsClO₄) is formed. uni.edu For quantitative results, the precipitation is typically carried out in a warm solution (around 60°C), followed by a digestion period to ensure complete precipitation and to form a more granular precipitate, which is easier to filter. uni.edu The precipitate is then filtered, washed with cold water, and dried to a constant weight at 110°C. uni.edu

Another established precipitant for perchlorate is nitron (B147327) , an organic base. Nitron reacts with perchlorate to form an insoluble salt, nitron perchlorate. tera.org This method, however, is susceptible to interference from other large anions such as nitrate (B79036), ferrocyanide, and ferricyanide, which can also form precipitates with nitron. tera.org

A simple and inexpensive gravimetric procedure utilizes potassium acetate (B1210297) in an ethanol (B145695) solution to precipitate potassium perchlorate (KClO₄) from a medium with a low water content (≤ 5% by volume). murdoch.edu.auiaea.org This technique is particularly suitable for analyzing concentrated perchlorate solutions. murdoch.edu.auiaea.org An accuracy of 0.1–0.2% can be achieved with this method. murdoch.edu.auiaea.org

| Precipitating Agent | Precipitate Formed | Key Considerations |

|---|---|---|

| Tetraphenylarsonium chloride | Tetraphenylarsonium perchlorate ((C₆H₅)₄AsClO₄) | Requires heating and digestion for complete and filterable precipitate. uni.edu |

| Nitron | Nitron perchlorate | Prone to interference from other large anions. tera.org |

| Potassium acetate (in ethanol) | This compound (KClO₄) | Effective in low-water content ethanol solutions; good for concentrated samples. murdoch.edu.auiaea.org |

Electrochemical Detection Approaches

Electrochemical methods offer advantages such as portability, low cost, and the potential for real-time monitoring of perchlorate. ijitee.orgresearchgate.net These techniques are based on measuring electrical signals like potential or current that are generated in the presence of the analyte. ijitee.orgresearchgate.net

Ion-selective electrodes (ISEs) are a prominent type of electrochemical sensor for perchlorate. ntsensors.comntsensors.com A perchlorate ISE typically contains a membrane, often a polymer like PVC, which is embedded with an ionophore that selectively binds to perchlorate ions. ntsensors.commdpi.com This selective binding at the membrane-solution interface generates a potential difference that is proportional to the concentration of perchlorate in the sample. tera.orgmdpi.com Recent developments have included the use of novel ionophores, such as dodecabenzylbambus ntsensors.comuril, which exhibits a very high affinity for the perchlorate ion, leading to ISEs with rapid response times and a wide linear range. mdpi.com These electrodes can function across a broad pH range and are suitable for both laboratory and field applications. ntsensors.com

| Parameter | Typical Value/Range |

|---|---|

| Concentration Range | 1 to 10,000 mg/L ntsensors.com |

| pH Range | 1 to 11 ntsensors.com |

| Temperature Range | 5 - 50 °C ntsensors.com |

| Electrode Slope | -54 ± 5 mV/decade ntsensors.com |

| Interfering Ions | SCN⁻, NO₃⁻, I⁻ ntsensors.com |

Other electrochemical techniques, such as cyclic voltammetry and electrochemical impedance spectroscopy, are also employed for perchlorate detection. ijitee.orgresearchgate.netutwente.nl Cyclic voltammetry can be used to study the redox processes of perchlorate at an electrode surface. ijitee.orgresearchgate.net Voltammetric methods at the interface between two immiscible liquids have also been developed for perchlorate determination. scispace.com These diverse electrochemical approaches contribute to the comprehensive suite of tools available for the accurate and reliable quantification of this compound.

Ion-Selective Electrode Development and Performance

Ion-selective electrodes (ISEs) offer a rapid and cost-effective method for the determination of perchlorate concentrations. The performance of these electrodes is highly dependent on the composition of the ion-selective membrane, particularly the ionophore and plasticizer used.

Recent research has focused on the development of novel ionophores for perchlorate ISEs. One such development involves the use of dodecabenzylbambus mdpi.comuril as an ionophore in a poly(vinyl chloride) (PVC) based membrane. researchgate.net This ISE exhibits a rapid response and a sub-Nernstian slope of approximately -57 mV/decade in perchlorate solutions with concentrations ranging from 10⁻¹ to 10⁻⁶ M. researchgate.net The electrode demonstrates high stability and selectivity against common inorganic anions such as bromide, chloride, nitrate, and sulfate (B86663). researchgate.net

Another approach to enhance ISE performance is the use of a summing operational amplifier, which sums the potentials from multiple membranes. This design has been shown to improve sensitivity compared to conventional ISEs. thermofisher.com Electrodes constructed with octylammonium chloride as the sensor and a mixture of dibutylphthalate and o-nitrophenyloctyl ether as the solvent mediator have demonstrated a detection limit of 0.1 g kg⁻¹. thermofisher.com

The choice of plasticizer in the PVC membrane also significantly influences the electrode's characteristics. Studies on miniaturized, thick-film perchlorate-selective electrodes using 1,4,7,10,13-penta(n-octyl)-1,4,7,10,13-pentaazacyclopentadecane as the ionophore have shown varying performance with different plasticizers. mdpi.com For instance, an electrode with dibutylsebacate (DBS) as the plasticizer showed a Nernstian response of -57 mV per decade over a concentration range of 1 x 10⁻⁴ to 1 x 10⁻¹ M and a detection limit of 5 x 10⁻⁵ M. mdpi.com In comparison, electrodes using dibutyl phthalate (B1215562) (DBP) and o-nitrophenyloctyl ether (NPOE) as plasticizers exhibited a wider working range but a slightly higher detection limit. mdpi.com

Table 1: Performance Characteristics of Various Perchlorate Ion-Selective Electrodes

| Ionophore/Sensor | Plasticizer | Linear Range (M) | Nernstian Slope (mV/decade) | Detection Limit (M) |

|---|---|---|---|---|

| Dodecabenzylbambus mdpi.comuril | - | 10⁻¹ - 10⁻⁶ | ~ -57 | - |

| Octylammonium chloride | Dibutylphthalate & o-nitrophenyloctyl ether | - | - | 0.1 g kg⁻¹ |

| 1,4,7,10,13-penta(n-octyl)-1,4,7,10,13-pentaazacyclopentadecane | Dibutylsebacate (DBS) | 1x10⁻⁴ - 1x10⁻¹ | -57 | 5x10⁻⁵ |

| 1,4,7,10,13-penta(n-octyl)-1,4,7,10,13-pentaazacyclopentadecane | Dibutyl phthalate (DBP) | 6.3x10⁻⁵ - 1x10⁻¹ | - | ~2.2x10⁻⁵ |

Potentiometric and Biamperometric Titration Methods

Potentiometric Titration is a widely used method for the quantification of perchlorate. This technique involves the titration of a perchlorate solution with a standard solution of a precipitating agent, while the change in potential is monitored using a perchlorate ion-selective electrode. A notable example is the precipitation titration of perchlorate with tetraphenylarsonium chloride. semanticscholar.org The endpoint of the titration is determined from the sharp change in potential, which corresponds to the complete precipitation of perchlorate as tetraphenylarsonium perchlorate. The method is reported to be simple, rapid, and free from common interferences, with optimal results obtained in solutions with a pH between 4 and 7. semanticscholar.org

Biamperometric Titration , also known as the dead-stop end point technique, is another electrochemical method that can be employed for the determination of perchlorate. youtube.com This method utilizes two identical microelectrodes to which a small potential is applied. youtube.com The endpoint is detected by a sudden change in the current flowing between the two electrodes. In the context of perchlorate analysis, biamperometry has been used as an end-point detection method in multipath titrimetric characterizations. researchgate.net For instance, in one of the paths of a multipath titration for this compound, constant-voltage biamperometry was used to detect the endpoint. researchgate.net

Multipath Titrimetric Characterization Techniques

A multipath titrimetric approach offers a robust and accurate method for the characterization of this compound, aiming to establish a certified reference material. This technique involves the use of multiple, independent stoichiometric reactions to determine the concentration of the analyte, thereby reducing the risk of unknown biases associated with a single titration method. researchgate.net

One such multipath technique for this compound involves three distinct analytical paths:

Acidimetric Coulometric Titration: This method involves the use of a cation exchange resin. The potassium ions from the this compound sample are exchanged for hydrogen ions on the resin, and the liberated acid is then titrated by coulometrically generated hydroxide (B78521) ions. This allows for the determination of the potassium content, which is stoichiometrically related to the perchlorate content. researchgate.net

Oxidation-Reduction Gravimetric Titration: This pathway involves the reduction of perchlorate to chloride, which is then quantified.

Precipitation Gravimetric Titration: This involves the precipitation of the perchlorate ion with a suitable reagent, such as tetraphenylarsonium chloride, followed by gravimetric determination of the precipitate. researchgate.net

The end-points for these different titrimetric paths can be detected using various techniques, including potentiometry and constant-voltage biamperometry. researchgate.net This comprehensive approach, by employing different chemical principles, provides a high level of confidence in the certified value of the this compound standard. researchgate.net

Research into Lowering Detection Limits and Enhancing Selectivity

A significant area of research in the analysis of perchlorate is the continuous effort to lower detection limits and enhance the selectivity of the analytical methods. This is particularly important for the analysis of environmental samples where perchlorate may be present at trace levels.

Lowering Detection Limits:

Significant advancements in lowering detection limits have been achieved through chromatographic techniques. The use of two-dimensional ion chromatography (2D-IC) with suppressed conductivity detection has been instrumental in reaching lower detection levels. nico2000.net This technique involves an initial separation on one column, followed by "heart-cutting" the perchlorate peak onto a second column for further separation and concentration. This approach has led to the development of EPA Method 314.2, which has a method detection limit (MDL) ranging from 0.012 to 0.018 μg/L, a significant improvement over earlier methods like EPA Method 314.0 (MDL of 0.53 μg/L). thermofisher.comepa.gov

Further reductions in detection limits have been achieved by coupling ion chromatography with tandem mass spectrometry (IC-MS/MS), as described in EPA Method 331.0. This method can achieve detection limits at the nanogram-per-liter level, with a reported Hubaux-Vos detection limit of 0.04 ng/mL in simulated drinking water. balazs.comnih.gov

Table 2: Method Detection Limits (MDL) for Perchlorate in Water Using Different Analytical Methods

| Analytical Method | EPA Method | Method Detection Limit (MDL) |

|---|---|---|

| Ion Chromatography with Suppressed Conductivity Detection | 314.0 | 0.53 µg/L |

| Ion Chromatography with Suppressed Conductivity Detection | 314.1 | 0.03 µg/L |

| Two-Dimensional Ion Chromatography with Suppressed Conductivity Detection | 314.2 | 0.012 - 0.018 µg/L |

Enhancing Selectivity:

Enhancing the selectivity of analytical methods is crucial to avoid interferences from other ions commonly present in samples, such as chloride, sulfate, and nitrate. In ion chromatography, selectivity can be improved by using specialized columns and by employing matrix elimination techniques. nih.gov For instance, the use of a preconcentration column can trap perchlorate while allowing interfering matrix ions to be washed away. thermofisher.com

In the field of ion-selective electrodes, research into novel ionophores with a high affinity for the perchlorate ion is a key strategy for enhancing selectivity. The development of ISEs based on dodecabenzylbambus mdpi.comuril, which has a high binding constant for perchlorate, is a prime example of this approach. researchgate.net The selectivity of such electrodes is driven by the stability of the supramolecular complex formed between the ionophore and the perchlorate anion. mdpi.com Furthermore, the development of chemosensors, such as a fluorinated polyether-based sensor, has shown promise in selectively detecting perchlorate even in the presence of high concentrations of interfering ions like chloride. clu-in.org

Advanced Applications in Materials Science and Energetic Formulations

Solid Propellant Oxidizer Research

Potassium perchlorate (B79767) serves as a key oxidizer in various solid propellant formulations, where its primary function is to provide oxygen for the combustion of the fuel. Its performance characteristics, such as burning rate and specific impulse, are critical parameters in the design and optimization of rocket motors.

Role in Composite Propellant Formulations and Performance

Potassium perchlorate is a well-established oxidizer in composite propellants, which consist of a solid oxidizer dispersed in a binder matrix, often with a metallic fuel. In composite modified double-base (CMDB) propellants, the addition of this compound has been shown to influence ballistic performance. For instance, in one study, the addition of 10% by weight of this compound to a double-base propellant resulted in a 22% increase in the burning rate. jes.or.jpekb.eg However, this was accompanied by a contrasting effect on the characteristic exhaust velocity (C*), a measure of combustion efficiency, which saw a 5.3% increase with the addition of 10% ammonium (B1175870) perchlorate instead. jes.or.jpekb.eg

| Propellant Formulation | Oxidizer(s) | Key Performance Impact |

| Composite Modified Double-Base (CMDB) | This compound (KP) | Increased burning rate |

| Composite Modified Double-Base (CMDB) | Ammonium Perchlorate (AP) | Increased characteristic exhaust velocity (C*) |

| HTPB/Al-based Composite | This compound (KP) & Ammonium Perchlorate (AP) | Tailorable burning rates and performance |

Studies on Burning Rate Modification

A key area of research is the modification of the propellant's burning rate to meet specific mission requirements. This compound has been investigated as a burning rate modifier. In studies where ammonium perchlorate was partially replaced with this compound in an HTPB/AP/Al-based composite propellant, a significant enhancement in the burning rate was observed. The incorporation of 10% this compound led to a 35% increase in the burning rate compared to the standard formulation. fireworkscookbook.comresearchgate.netresearchgate.net

Further research has explored the concept of doping ammonium perchlorate with potassium. This technique has been shown to increase the burning rates of composite solid propellants. wikipedia.orgwikipedia.orgpyrodata.comgoogle.com The presence of potassium within the ammonium perchlorate crystal structure is believed to alter its decomposition characteristics, leading to faster combustion.

Evaluation as a Replacement for Ammonium Perchlorate in Propellants

While ammonium perchlorate is a high-performing oxidizer, there is interest in evaluating alternatives for various reasons. This compound has been considered in this context. Analytical studies have been conducted on propellants using this compound with alternative fuels such as sugar and paraffin. google.comsciencemadness.org These formulations are often explored for applications where lower cost and specific performance characteristics are desired. However, it is generally recognized that for high-performance applications, ammonium perchlorate offers superior performance in terms of specific impulse. wikipedia.org The historical development of solid propellants saw the use of both potassium and ammonium perchlorates, with ammonium perchlorate eventually becoming the preferred choice for most high-energy applications. osti.gov

Pyrotechnic and Explosive Compositions

This compound is a staple in the pyrotechnics industry and is also found in certain specialized explosive compositions due to its stability and oxidizing strength.

Formulation and Characterization of Flash Powder Systems

Flash powder is a pyrotechnic composition that deflagrates rapidly, producing a loud report and a bright flash of light. This compound is a common oxidizer in these formulations, typically mixed with a metallic fuel such as aluminum. wikipedia.orgwikipedia.orgsciencemadness.org A common and relatively stable flash powder composition consists of this compound and aluminum powder. wikipedia.orgpyrodata.com The addition of sulfur to this mixture can increase its power but also its sensitivity. pyrodata.compyrodata.com

The thermal characterization of flash compositions is crucial for safety and performance. Studies have shown that this compound-based flash powders with aluminum as fuel exhibit good cracking characteristics. jes.or.jp The stoichiometric ratio of this compound to dark pyro aluminum for the loudest report is approximately 2:1 by weight. pyrodata.compyrodata.com

| Flash Powder Composition | Oxidizer | Fuel | Additional Components | Key Characteristics |

| Standard | This compound | Aluminum | None | Good balance of stability and power pyrodata.compyrodata.com |

| Enhanced Power | This compound | Aluminum | Sulfur | Stronger report, increased sensitivity pyrodata.compyrodata.com |

| Shimizu 1 | This compound (64%) | Aluminum (23%) | Sulfur (13%) | Reportedly the loudest report with a this compound mixture pyrodata.com |

| Shimizu 2 | This compound (72%) | Aluminum (28%) | None | Slightly quieter than sulfur-containing mixtures, but safer pyrodata.com |

Components in Low-Speed Explosive Compositions

This compound is also a component in some low-speed or low-detonation-velocity explosive compositions. These are designed for applications where a shattering effect is not desired, such as in quarrying for dimensional stone. Research has been conducted on explosive compositions based on this compound and nitromethane (B149229), which result in a low detonation speed suitable for soft breaking of rock. researchgate.net

Furthermore, this compound has been used in formulations intended as replacements for black powder. These compositions often include an organic fuel, such as ascorbic acid or erythorbic acid, and another oxidizing agent like potassium nitrate (B79036). google.com The ratio of this compound to the other components can be adjusted to control the ignition speed and gas volume produced. google.com In one study, a plastic-bonded explosive containing HMX, this compound, aluminum, and estane was formulated to have a low detonation velocity while maintaining high energy for metal acceleration applications. osti.gov

| Low-Speed Explosive Composition | Oxidizer(s) | Fuel(s) | Application |

| Pyrotechnic Type | This compound | Nitromethane | Soft breaking of sectional stone researchgate.net |

| Black Powder Replacement | This compound, Potassium Nitrate | Ascorbic Acid, Erythorbic Acid | General purpose low-speed explosive google.com |

| Plastic-Bonded Explosive | HMX, this compound | Aluminum, Estane (binder) | Metal acceleration osti.gov |

Development of Igniter and Initiator Systems

This compound (KClO₄) is a crucial component in the development of various igniter and initiator systems due to its strong oxidizing properties and relative stability compared to chlorates. fireworkscookbook.compyrodata.com Research in this area focuses on creating reliable, reproducible, and high-energy compositions for military and industrial applications.

A significant area of development involves Zirconium/Potassium Perchlorate (ZPP) based compositions. iaea.orgresearchgate.net Studies have been conducted to optimize the performance of ZPP igniters for applications such as igniting ammonium perchlorate/hydroxyl-terminated polybutadiene (B167195) (AP/HTPB) composite propellant base bleed grains. iaea.org These investigations explore the effects of varying the ratios of zirconium (Zr) as the fuel and this compound as the oxidizer. iaea.orgresearchgate.net For instance, a composition with a 1:1 ratio of Zr to KClO₄, with the addition of 0.02 parts nitrocellulose (NC) lacquer as a binder, was found to provide a reliable burning rate, calorific value, and pressure characteristics. iaea.org The performance of these igniters is evaluated through various tests, including burning rate measurements, calorific value determination using a bomb calorimeter, and analyzing the pressure-time curve in a high-pressure closed vessel. iaea.orgresearchgate.net

The development of ZPP igniters has shown successful application in 155-mm artillery projectiles equipped with base bleed kits, leading to an enhanced range of approximately 30%. iaea.org Furthermore, research has been undertaken to develop high-energy igniter and booster compositions for impulse cartridges, with Zr/KClO₄ (40/60) being identified as a safe and effective igniter composition. bibliotekanauki.pl

In an effort to enhance safety and move away from potentially hazardous materials, there has been a push to replace traditional primary explosives like lead styphnate and lead azide. dtic.mil This has led to the development of pyrotechnic formulations with improved safety and sensitivity properties, such as those based on titanium subhydride/potassium perchlorate. dtic.mil Additionally, there is ongoing research to replace this compound itself in certain applications. For example, in hand-grenade fuzes, a ternary mixture of titanium, manganese dioxide, and polytetrafluoroethylene (PTFE) is being investigated as a replacement for both the nearly-gasless input charge and the explosive output charge, which is traditionally a mixture of titanium and this compound (TPP). dtic.mil

The following table summarizes the findings of a study on ZPP igniter compositions:

Table 1: Performance of ZPP Igniter Compositions| Composition (Fuel:Oxidizer:Binder) | Burning Rate | Calorific Value | Pmax | dP/dt | Observations |

|---|---|---|---|---|---|

| K-8 (1:1:0.02) | Reliable | Reliable | Reliable | Reliable | Recommended for AP/HTPB solid composite propellant base bleed grain. iaea.org |

| 40:60 (Zr:KClO₄) | - | High | - | - | Identified as a safe and effective igniter composition for impulse cartridges. bibliotekanauki.pl |

Data sourced from studies on ZPP igniter development. iaea.orgbibliotekanauki.pl

Investigation of Stability and Sensitivity in Pyrotechnic Mixtures

The stability and sensitivity of pyrotechnic mixtures containing this compound are critical parameters for ensuring safety during manufacturing, handling, and storage. jes.or.jp this compound-based compositions are generally less sensitive than those based on chlorates, and unlike chlorates, they can be used safely with sulfur and sulfides. pyrodata.comwikipedia.org

Investigations into the mechanical sensitivity of flash compositions have shown that mixtures of this compound, sulfur, and aluminum are highly sensitive to both impact and friction. jes.or.jp The impact sensitivity of this compound-based flash compositions has been found to be in the range of 2.9 J to 7.8 J, while the friction sensitivity falls between 32 N and 160 N. jes.or.jp The presence of sulfur, in particular, plays a significant role in increasing the sensitivity of these compositions. jes.or.jp

Thermal and impact sensitivity studies have also been conducted on pyrotechnic compositions containing this compound, aluminum, and graphite (B72142). scientific.net For these mixtures, the onset temperature for the exothermic reaction is between 521°C and 528°C. scientific.net A composition with 64% KClO₄, 33% Al, and 3% C exhibited the lowest onset temperature of 521°C and a limiting impact energy of 16.67 J. scientific.net The highest exothermic energy release of 936 J/g was observed for a mixture of 72% KClO₄, 25% Al, and 3% C. scientific.net

The stability of titanium hydride (TiHₓ)/potassium perchlorate mixtures has been a subject of research, with studies indicating that these blends approach the stability of titanium/potassium perchlorate mixtures. dtic.milosti.gov The development of electrostatic-insensitive pyrotechnics has led to the use of titanium subhydride (TiHₓ, where x > 0.65)/potassium perchlorate formulations, which also exhibit high-temperature stability and insensitivity to impact and friction. dtic.mil The aging mechanism of Zirconium this compound (ZPP) has also been investigated, with studies showing that as ZPP ages, oxidant levels decrease while zirconium dioxide levels increase, which can affect performance. researchgate.net

The following table presents data on the sensitivity of various this compound-based pyrotechnic compositions:

Table 2: Sensitivity of this compound Pyrotechnic Mixtures| Mixture Composition | Impact Sensitivity (J) | Friction Sensitivity (N) | Onset Temperature (°C) |

|---|---|---|---|

| KClO₄/Sulfur/Aluminum | 2.9 - 7.8 | 32 - 160 | - |

| KClO₄ (64%)/Al (33%)/C (3%) | 16.67 | - | 521 |

| KClO₄ (72%)/Al (25%)/C (3%) | - | - | 521 - 528 |

Data compiled from various sensitivity studies. jes.or.jpscientific.net

Non-Propellant/Pyrotechnic Material Applications (Academic Focus)

Use in Specific Material Syntheses and Reaction Pathways

Beyond its primary use as an oxidizer in energetic materials, this compound finds application in specific material syntheses and as a reactant in various chemical pathways studied in academic research.

One of the fundamental reactions involving this compound is its own synthesis, often through a double displacement reaction. Industrially, it is prepared by treating an aqueous solution of sodium perchlorate with potassium chloride, which takes advantage of the low solubility of this compound, causing it to precipitate. wikipedia.orgsciencemadness.org Another laboratory-scale synthesis involves the reaction of perchloric acid with potassium hydroxide (B78521). wikipedia.org It can also be produced through the electrolysis of a potassium chlorate (B79027) solution, where KClO₄ forms and precipitates at the anode. wikipedia.org

In the realm of materials science, this compound has been used in the synthesis of other compounds. For example, it has been utilized in the solution combustion method for the synthesis of ZnO and Cu-doped ZnO nanocrystalline materials. taylorandfrancis.com These synthesized materials, in turn, can have catalytic effects on the thermal behavior of this compound itself. taylorandfrancis.com

The reaction of this compound with a reducing agent like glucose (C₆H₁₂O₆) to produce carbon dioxide, water, and potassium chloride is a classic example of its oxidizing power and is often used to illustrate exothermic reactions. wikipedia.orgyoutube.com

3 KClO₄ + C₆H₁₂O₆ → 6 CO₂ + 6 H₂O + 3 KCl wikipedia.org

Furthermore, the decomposition of this compound when heated is a multi-step process that is critical to its function in energetic compositions. It first undergoes a crystalline transition from a rhombic to a cubic lattice at approximately 300°C, followed by a slow solid-state decomposition, and then melts and rapidly decomposes in the liquid state between 510°C and 610°C. taylorandfrancis.com

Studies as a Kosmotropic and Chaotropic Salt in Aqueous Solutions

This compound and its constituent ions are subjects of study in the field of physical chemistry, particularly concerning their effects on the structure of water. The terms "kosmotrope" (order-maker) and "chaotrope" (disorder-maker) are used to classify solutes based on their ability to stabilize or destabilize proteins and membranes, which is related to their interaction with water molecules. lsbu.ac.uk